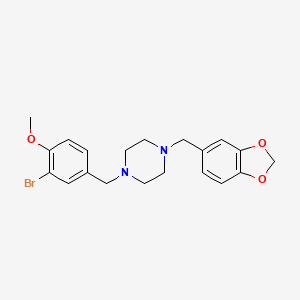
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a useful research compound. Its molecular formula is C20H23BrN2O3 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.08921 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that combines a benzodioxole moiety with a piperazine ring, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H21BrN2O5S |
| Molecular Weight | 469.35 g/mol |
| InChI | InChI=1S/C19H21BrN2O5S/... |
| CAS Number | Not specified |
This structure includes a bromine atom and a methoxy group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes involved in cellular proliferation and signaling pathways, potentially leading to anticancer effects. For example, the presence of the benzodioxole group is known to influence the modulation of neurotransmitter receptors and may exhibit neuroprotective properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzylpiperazine | HCT116 (Colorectal) | <10 |
| This compound | MDA-MB 231 (Breast) | <12 |
These results suggest that the compound may selectively inhibit tumor cell proliferation while sparing normal cells.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of this compound. Preliminary assays have shown that it can inhibit the growth of certain bacterial strains, which may be linked to its ability to interfere with bacterial cell wall synthesis or metabolic pathways.
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives of piperazine compounds. The study reported that modifications to the benzodioxole structure significantly enhanced the anticancer activity against specific cell lines. The findings emphasized the importance of structural optimization in developing effective therapeutic agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-24-18-4-2-15(10-17(18)21)12-22-6-8-23(9-7-22)13-16-3-5-19-20(11-16)26-14-25-19/h2-5,10-11H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYJYIVALSYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














